Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate
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Overview
Description
Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-cyano-6-cyclopropylpyridine-2-carboxylate: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-quinolones: Different core structure but similar functional groups.
Indole derivatives: Different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-cyano-6-cyclopropyl-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)8-5-10(7-3-4-7)14-11(15)9(8)6-13/h5,7H,2-4H2,1H3,(H,14,15) |
InChI Key |
CKILXHUEBXQOCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C2CC2)C#N |
Origin of Product |
United States |
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